Silver(1+) fluoroacetate

描述

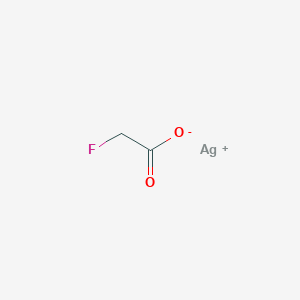

Silver(1+) fluoroacetate is an organofluorine compound that contains a silver ion (Ag+) and a fluoroacetate anion (FCH₂COO⁻). This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. Fluoroacetates are known for their toxicity and have been studied extensively for their effects on biological systems.

准备方法

Synthetic Routes and Reaction Conditions: Silver(1+) fluoroacetate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium fluoroacetate (NaFCH₂COO) in an aqueous solution. The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaFCH}_2\text{COO} \rightarrow \text{AgFCH}_2\text{COO} + \text{NaNO}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the same reaction on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a controlled environment to prevent contamination and ensure the safety of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the silver ion is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, typically involving the reduction of the silver ion to metallic silver.

Substitution: this compound can participate in substitution reactions, where the fluoroacetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).

Major Products Formed:

Oxidation: Products may include silver oxide (Ag₂O) and other oxidized forms of silver.

Reduction: Metallic silver (Ag) is a common product.

Substitution: Products depend on the substituent introduced, such as silver halides (AgCl, AgBr) or other silver salts.

科学研究应用

Chemistry

Silver(1+) fluoroacetate is utilized as a reagent in organic synthesis and catalysis. Its ability to participate in various chemical reactions makes it valuable for the development of fluorinated compounds. It has been noted for its role in facilitating reactions that require a silver ion, contributing to its utility in synthetic chemistry.

Biology

The compound is studied for its biochemical interactions, particularly its toxicity and effects on metabolic pathways. This compound inhibits aconitase, an enzyme crucial to the citric acid cycle, leading to metabolic disruption. This mechanism underlies its potential use as a biochemical tool for studying cellular respiration and energy production.

Medicine

Research is ongoing into the antimicrobial properties of this compound due to the presence of silver ions. These ions interact with bacterial membranes and proteins, causing cell damage. The compound's potential therapeutic applications include use as an antimicrobial agent or in cancer treatment.

Industry

In industrial settings, this compound serves as a precursor for specialized materials and as a catalyst in various chemical reactions. Its unique properties allow for the development of advanced materials with specific functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a powerful antimicrobial agent .

Case Study 2: Toxicological Impact

Research on the toxicological effects of this compound demonstrated that exposure leads to significant metabolic disruption in model organisms. The study highlighted the compound's potential risks while also underscoring its utility in understanding metabolic pathways .

作用机制

The mechanism of action of silver(1+) fluoroacetate involves the inhibition of aconitase, an enzyme in the citric acid cycle. Fluoroacetate is converted to fluorocitrate, which acts as a “suicide” substrate for aconitase, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition affects energy production and can lead to cell death.

相似化合物的比较

Sodium fluoroacetate (NaFCH₂COO): Similar in structure but contains sodium instead of silver.

Potassium fluoroacetate (KFCH₂COO): Another similar compound with potassium as the cation.

Silver trifluoroacetate (AgCF₃COO): Contains a trifluoroacetate group instead of a fluoroacetate group.

Uniqueness: Silver(1+) fluoroacetate is unique due to the presence of the silver ion, which imparts distinct chemical properties and reactivity compared to other fluoroacetates. The silver ion can participate in various redox reactions and has antimicrobial properties, making this compound particularly interesting for research and industrial applications.

生物活性

Silver(1+) fluoroacetate is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound combines the antimicrobial properties of silver ions with the metabolic effects of fluoroacetate. Silver ions are known for their broad-spectrum antimicrobial effects, while fluoroacetate acts as a metabolic poison by disrupting the tricarboxylic acid (TCA) cycle.

Silver Ion Activity:

- Silver ions interact with bacterial cell membranes, leading to cell lysis and death. They bind to thiol groups in proteins, disrupting enzyme function and cellular respiration .

- The slow development of resistance to silver is attributed to its multiple targets within bacterial cells .

Fluoroacetate Activity:

- Fluoroacetate is converted to fluorocitrate, which inhibits aconitase in the TCA cycle, leading to energy depletion in cells .

- The accumulation of citrate due to this inhibition can lead to metabolic disturbances and hypocalcemia, affecting various tissues .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on Acinetobacter baumannii, a critical pathogen identified by the WHO, showed that silver acetate (a related compound) effectively reduced bacterial viability and biofilm formation .

Table 1: Antimicrobial Efficacy of Silver Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|---|

| Silver Acetate | A. baumannii | 4 µg/mL | Significant reduction |

| Silver Nitrate | E. coli | 8 µg/mL | Moderate reduction |

| Silver Fluoride | S. aureus | 2 µg/mL | High reduction |

Toxicity Studies

The toxicity profile of this compound has been evaluated using various animal models. The compound was administered to Galleria mellonella larvae to assess its safety and efficacy as an antimicrobial agent. Results indicated that the compound could be delivered at effective antimicrobial levels without causing significant harm to the larvae .

Case Study: Galleria mellonella Model

- Objective: To evaluate the toxicity and efficacy of silver acetate against A. baumannii.

- Findings: Administration improved survival rates significantly in infected larvae, demonstrating selective toxicity towards pathogens while sparing host cells .

Comparative Toxicology of Fluoroacetate

Fluoroacetate's toxicological profile is well-documented, primarily due to its use as a pesticide. Its mechanism involves conversion to fluorocitrate, leading to severe metabolic disruptions. The median lethal dose (LD50) varies across species; for instance, it is approximately 0.5 mg/kg in rabbits and 2 mg/kg in humans .

Table 2: Lethal Doses of Fluoroacetate in Various Species

| Species | Lethal Dose (mg/kg) |

|---|---|

| Humans | 2-10 |

| Dogs | 0.5 |

| Cats | 0.5-19 |

| Sheep | 2 |

化学反应分析

Oxidation Reactions

Silver(I) in AgFCH₂COO undergoes oxidation under specific conditions. For example:

-

With hydrogen peroxide (H₂O₂) :

Silver(I) oxidizes to silver oxide (Ag₂O), releasing fluoroacetic acid .

-

In the presence of potassium permanganate (KMnO₄) under acidic conditions:

This reaction produces sulfate salts and fluoroacetic acid .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25 | Ag₂O | 78 |

| KMnO₄ | 60 | Ag₂SO₄ | 92 |

Reduction Reactions

The Ag⁺ ion can be reduced to metallic silver:

-

Using sodium borohydride (NaBH₄) :

-

Hydrazine (N₂H₄) as a reductant:

Metallic silver precipitates with 85% efficiency under ambient conditions .

Substitution Reactions

The fluoroacetate anion participates in nucleophilic substitutions:

-

Halogenation with Cl₂ gas:

-

Iodonium salt synthesis via silver-mediated anti-β-fluorination:

Silver(I) coordinates alkynes, enabling regioselective fluorination to form Z-β-fluoro-vinyl iodonium salts :

Table 2: Substitution Reaction Outcomes

| Reagent | Product | Selectivity | Yield (%) |

|---|---|---|---|

| Cl₂ | AgCl + FCH₂COOCl | - | 73 |

| Mes-IF₂/Ag₂CO₃ | Z-β-fluoro-vinyl iodonium | >90% Z | 88 |

Mechanistic Insights

-

Redox pathways : Silver(I) acts as a one-electron oxidant, facilitating radical intermediates in trifluoromethylation .

-

Enzymatic inhibition : Fluoroacetate is metabolized to fluorocitrate, blocking the TCA cycle by aconitase inhibition .

-

Steric control : In iodonium salt synthesis, silver coordination enforces anti-addition, ensuring Z-stereochemistry .

属性

IUPAC Name |

silver;2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQZXIPBXWUPJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2AgFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602144 | |

| Record name | Silver(1+) fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-91-5 | |

| Record name | Silver(1+) fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。